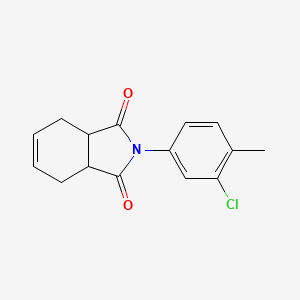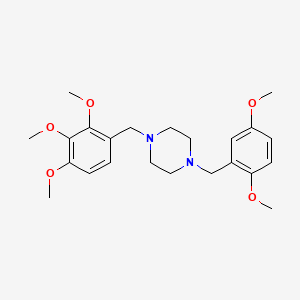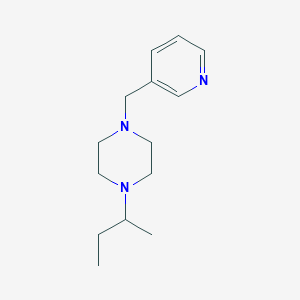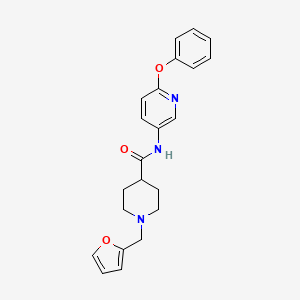![molecular formula C18H22ClNO B4880502 N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide
Overview
Description
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of adamantane derivatives and is a potent agonist of metabotropic glutamate receptors.
Scientific Research Applications
ACPD has been extensively studied for its potential applications in scientific research. It has been shown to be a potent agonist of metabotropic glutamate receptors, which are involved in a wide range of physiological and pathological processes. ACPD has been used to investigate the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory. It has also been used to study the mechanisms underlying various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Mechanism of Action
ACPD acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. Activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylyl cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. The downstream effects of these signaling pathways depend on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPD depend on the specific receptor subtype and the cellular context. ACPD has been shown to modulate synaptic transmission and plasticity, neuronal excitability, and gene expression. It has also been shown to have neuroprotective effects in various models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of ACPD is its high potency and selectivity for metabotropic glutamate receptors. This allows for precise modulation of these receptors without affecting other neurotransmitter systems. ACPD is also relatively stable and easy to handle in the laboratory. One of the main limitations of ACPD is its potential for off-target effects, particularly at high concentrations. Careful experimental design and control are essential to ensure the specificity of ACPD's effects.
Future Directions
There are several future directions for research on ACPD. One area of interest is the development of more selective and potent agonists and antagonists of metabotropic glutamate receptors. These compounds could be used to further elucidate the roles of these receptors in various physiological and pathological processes. Another area of interest is the use of ACPD and related compounds as potential therapeutics for neurological disorders. Further studies are needed to determine the safety and efficacy of these compounds in animal models and in humans.
properties
IUPAC Name |
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGXYKWPWLGYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)

![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)
![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)

![1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)